1,3-Benzenediol, 5-[(1E)-2-(3-hydroxyphenyl)ethenyl]-
Description
1,3-Benzenediol, 5-[(1E)-2-(3-hydroxyphenyl)ethenyl]- (IUPAC name) is a stilbene derivative characterized by a central ethenyl (-CH=CH-) bridge connecting two aromatic rings: a 1,3-benzenediol (resorcinol) moiety and a 3-hydroxyphenyl group. This compound is a positional isomer of resveratrol (5-[(1E)-2-(4-hydroxyphenyl)ethenyl]-1,3-benzenediol), differing in the hydroxyl group’s position on the second aromatic ring (3- vs. 4-hydroxyphenyl) . While resveratrol is a well-studied phytoalexin with antioxidant, anti-inflammatory, and chemopreventive properties , the biological activity of the 3-hydroxyphenyl analog remains less explored. The structural distinction may influence solubility, stability, and molecular interactions, such as binding to enzymes like sirtuins or cyclooxygenases .
Properties
IUPAC Name |
5-[(E)-2-(3-hydroxyphenyl)ethenyl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-12-3-1-2-10(6-12)4-5-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGCFFKLKWANMQ-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=CC2=CC(=CC(=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C/C2=CC(=CC(=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Benzenediol, 5-[(1E)-2-(3-hydroxyphenyl)ethenyl]- is a polyphenolic compound commonly known as Resveratrol . It is primarily found in various plants, including grapes, peanuts, and berries. This compound has garnered significant attention due to its potential biological activities, particularly in relation to human health.
- Chemical Formula : C14H12O3
- Molecular Weight : 228.2433 g/mol
- CAS Number : 150258-84-7
Antioxidant Properties
Resveratrol exhibits strong antioxidant activity, which helps in neutralizing free radicals in the body. This property is crucial for reducing oxidative stress, a factor linked to various chronic diseases such as cancer and cardiovascular disorders. Studies have shown that Resveratrol can enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase .
Anti-inflammatory Effects
Research indicates that Resveratrol possesses significant anti-inflammatory properties. It inhibits the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These effects contribute to its potential in managing conditions like arthritis and other inflammatory diseases .
Cardiovascular Benefits
Resveratrol's role in cardiovascular health is well-documented. It promotes endothelial function, reduces LDL oxidation, and improves lipid profiles. Clinical studies have suggested that it may lower blood pressure and improve vascular health by enhancing nitric oxide availability .
Neuroprotective Effects
Recent studies have explored Resveratrol's neuroprotective capabilities. It has been shown to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This is attributed to its ability to reduce neuroinflammation and oxidative stress in neuronal cells .
Anti-cancer Activity
The compound has been extensively studied for its anti-cancer properties. Resveratrol has demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast, prostate, and colon cancers. Mechanistically, it modulates several signaling pathways such as the PI3K/Akt/mTOR pathway, leading to decreased tumor growth .
Study 1: Resveratrol and Cardiovascular Health
A clinical trial involving 100 participants examined the effects of Resveratrol supplementation on cardiovascular risk factors. The results indicated significant reductions in systolic blood pressure and improvements in endothelial function after eight weeks of treatment .
Study 2: Neuroprotective Effects in Alzheimer's Disease
In a randomized controlled trial with Alzheimer's patients, those receiving Resveratrol showed slower cognitive decline compared to the placebo group. Neuroimaging revealed reduced amyloid plaque accumulation in the brains of those treated with Resveratrol .
Data Table: Biological Activities of Resveratrol
Scientific Research Applications
Biochemical Properties
Resveratrol exhibits several important biochemical properties:
- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress, which is linked to various chronic diseases .
- Anti-inflammatory Effects : Resveratrol has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory process .
- Cardioprotective Effects : It promotes cardiovascular health by improving endothelial function and reducing LDL oxidation .
Cancer Research
Resveratrol has been extensively studied for its anticancer properties. Research indicates that it can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast, prostate, and colorectal cancers. Mechanisms include modulation of cell signaling pathways such as the PI3K/Akt/mTOR pathway and activation of tumor suppressor genes .
Cardiovascular Health
Numerous studies have highlighted resveratrol's role in promoting heart health. It helps in reducing blood pressure, improving lipid profiles, and enhancing vascular function. Clinical trials have suggested that resveratrol supplementation can lead to significant improvements in cardiovascular risk factors .
Neuroprotection
Resveratrol shows promise in neuroprotection against age-related cognitive decline and neurodegenerative diseases like Alzheimer's. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells by reducing inflammation and oxidative stress .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Resveratrol (5-[(1E)-2-(4-hydroxyphenyl)ethenyl]-1,3-benzenediol)
- Structural Difference : The 4-hydroxyphenyl group in resveratrol vs. 3-hydroxyphenyl in the target compound.
- Bioactivity : Resveratrol activates SIRT1, inhibits COX-1/2, and exhibits antioxidant effects via radical scavenging .
- Solubility : Poor aqueous solubility (0.03 mg/mL), often requiring cyclodextrin complexation for pharmaceutical applications .
- Stability : Susceptible to photoisomerization and oxidation; derivatives like acetylated resveratrol (e.g., trans-resveratrol triacetate) improve stability .
Pterostilbene (5-[(1E)-2-(3,5-dimethoxyphenyl)ethenyl]-1,3-benzenediol)
- Structural Difference : Methoxy groups at the 3- and 5-positions on the second aromatic ring.
- Bioactivity : Enhanced lipophilicity increases bioavailability compared to resveratrol; potent anticancer and anti-diabetic effects .
- Solubility : Higher membrane permeability due to methoxy substituents .
3,5-Dihydroxy-4-isopropyl-trans-stilbene (1,3-Benzenediol, 2-(1-methylethyl)-5-[(1E)-2-phenylethenyl])
- Structural Difference: An isopropyl group at the 2-position of the resorcinol ring.
4-Ethenyl-1,3-benzenediol (4-Vinylresorcinol)
- Structural Difference : Lacks the second aromatic ring; simpler structure with a vinyl group.
- Bioactivity : Acts as a phytoalexin in Vitis vinifera; weaker antioxidant activity compared to resveratrol .
Data Table: Key Properties of Selected Stilbene Derivatives
*Molecular weight calculated based on formula C₁₄H₁₂O₃.
Research Findings and Implications
Structural-Activity Relationships :
- The position of hydroxyl groups significantly impacts bioactivity. For example, resveratrol’s 4-hydroxyphenyl group facilitates interactions with SIRT1, while the 3-hydroxyphenyl analog may exhibit altered binding kinetics .
- Methoxy groups (as in pterostilbene) enhance metabolic stability and membrane permeability compared to hydroxylated analogs .
Pharmacokinetic Challenges :
- Potential Applications: While resveratrol is widely used in supplements and studied for neurodegenerative diseases, the 3-hydroxyphenyl analog could offer unique benefits in targeting 3-hydroxy-dependent pathways (e.g., dopamine metabolism or specific cytochrome P450 interactions).
Preparation Methods
Reaction Scheme:
-
Protection of Resorcinol :
Resorcinol is acetylated using acetic anhydride to yield 1,3-diacetoxybenzene, preventing unwanted side reactions during subsequent steps. -
Formylation :
The protected resorcinol undergoes Vilsmeier-Haack formylation to introduce an aldehyde group at the 5-position, producing 5-formyl-1,3-diacetoxybenzene. -
Ylide Preparation :
3-Hydroxybenzyltriphenylphosphonium bromide is treated with a strong base (e.g., n-BuLi) to generate the ylide. -
Coupling :
The ylide reacts with 5-formyl-1,3-diacetoxybenzene in anhydrous THF at 0–25°C, yielding the (E)-stilbene intermediate. -
Deprotection :
Acidic hydrolysis (50% H₂SO₄, 55°C, 14 hours) removes acetyl groups, yielding the final product.
Key Data:
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Protection | Ac₂O, 110°C, 2 hours | 95 | 98 |
| Formylation | POCl₃, DMF, 0°C → 80°C, 6 hours | 78 | 90 |
| Wittig Coupling | THF, n-BuLi, 12 hours | 65 | 85 |
| Deprotection | 50% H₂SO₄, 55°C, 14 hours | 92 | 99 |
Advantages : High stereoselectivity for the (E)-isomer (>95%).
Limitations : Multi-step protection/deprotection reduces overall yield (~45%).
Horner-Wadsworth-Emmons Olefination
This method improves stereocontrol using phosphonate esters instead of ylides.
Reaction Scheme:
-
Phosphonate Synthesis :
3-Hydroxybenzaldehyde is converted to its diethyl phosphonate ester via Arbuzov reaction with triethyl phosphite. -
Aldehyde Preparation :
5-Formylresorcinol is protected as its dimethyl ether using methyl iodide and K₂CO₃. -
Coupling :
The phosphonate and aldehyde react in the presence of NaH (THF, 0°C), forming the (E)-stilbene with >98% selectivity. -
Demethylation :
BBr₃ in CH₂Cl₂ (−78°C → 25°C) removes methyl protecting groups.
Key Data:
| Step | Conditions | Yield (%) |
|---|---|---|
| Phosphonate Synthesis | P(OEt)₃, 120°C, 8 hours | 88 |
| Coupling | NaH, THF, 0°C, 6 hours | 72 |
| Demethylation | BBr₃, CH₂Cl₂, −78°C → 25°C, 3 hours | 85 |
Advantages : Superior E/Z selectivity compared to Wittig.
Limitations : Requires handling of air-sensitive reagents.
Heck Coupling for Direct Arylation
Palladium-catalyzed coupling avoids pre-functionalized aldehydes.
Reaction Scheme:
-
Halogenation :
Resorcinol is brominated at the 5-position using Br₂ in acetic acid. -
Styrene Preparation :
3-Hydroxystyrene is synthesized via dehydration of 3-hydroxybenzyl alcohol (H₂SO₄, 140°C). -
Coupling :
5-Bromoresorcinol reacts with 3-hydroxystyrene using Pd(OAc)₂, PPh₃, and K₂CO₃ in DMF (100°C, 24 hours).
Key Data:
| Step | Conditions | Yield (%) |
|---|---|---|
| Bromination | Br₂, AcOH, 50°C, 4 hours | 82 |
| Heck Coupling | Pd(OAc)₂, DMF, 100°C, 24 hours | 68 |
Advantages : No protecting groups needed; single-step coupling.
Limitations : Moderate yield due to competing homocoupling.
Aldol Condensation with Retro-Diels-Alder Strategy
A less conventional approach leveraging cyclic intermediates.
Reaction Scheme:
Key Data:
| Step | Conditions | Yield (%) |
|---|---|---|
| Diels-Alder | Toluene, 80°C, 12 hours | 75 |
| Retro-Diels-Alder | Xylene, 180°C, 6 hours | 60 |
Advantages : Avoids phosphorus reagents.
Limitations : Low regioselectivity (~70% E-isomer).
Enzymatic Synthesis for Green Chemistry
Emerging biocatalytic methods using peroxidases or laccases.
Reaction Scheme:
Q & A
Basic: What established synthetic methodologies are available for 1,3-benzenediol, 5-[(1E)-2-(3-hydroxyphenyl)ethenyl]-?
Answer:
The compound is typically synthesized via oxidative coupling reactions. For example, FeCl₃·6H₂O has been employed as an oxidant in methanol to dimerize phenolic precursors like gnetol, yielding stilbene derivatives through regioselective coupling . Key steps include:
- Precursor preparation : Use of 3-hydroxyphenylacetylene or substituted resorcinol derivatives.
- Reaction optimization : Control of pH (acidic conditions), temperature (room temperature to 60°C), and stoichiometric ratios of oxidants.
- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the trans-isomer .
Basic: How is the structural characterization of this compound performed?
Answer:
Characterization relies on a combination of spectral and chromatographic techniques:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the trans-configuration of the ethenyl group and hydroxyl substitution patterns.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₄H₁₂O₂, MW 212.24) .
- HPLC-UV/Vis : Retention time and absorbance profiles (e.g., λmax ~306 nm for conjugated stilbenes) .
Basic: What are the primary biological activities reported for this compound?
Answer:
The compound exhibits antioxidant and antimicrobial activities, attributed to its phenolic hydroxyl groups and conjugated ethenyl system:
- Antioxidant assays : DPPH radical scavenging (IC₅₀ values < 50 µM) and lipid peroxidation inhibition in vitro .
- Antimicrobial testing : MIC (minimum inhibitory concentration) assessments against Gram-positive bacteria (e.g., S. aureus) via broth microdilution .
Advanced: How can researchers assess and improve the pharmacokinetic profile of this compound?
Answer:
Pharmacokinetic optimization involves:
- Structural analogs : Introducing methyl or methoxy groups (e.g., 4-methylphenyl substitution) to enhance metabolic stability .
- In vivo studies : Measuring bioavailability via LC-MS/MS in plasma and tissues, focusing on half-life (t₁/₂) and AUC (area under the curve) .
- Caco-2 cell assays : Evaluating intestinal permeability and efflux transporter interactions (e.g., P-glycoprotein) .
Advanced: How to resolve contradictions in reported bioactivity data (e.g., variable antimicrobial efficacy)?
Answer:
Contradictions often arise from experimental variables:
- Assay conditions : Differences in bacterial strain viability (e.g., log-phase vs. stationary-phase cultures) .
- Solvent effects : Use of DMSO vs. ethanol, which may alter compound solubility or microbial membrane interactions .
- Standardization : Normalize results to positive controls (e.g., ampicillin for bacteria, ascorbic acid for antioxidants) .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?
Answer:
SAR studies should focus on:
- Substituent modification : Systematic variation of hydroxyl/methoxy groups (e.g., 3-hydroxy vs. 4-methoxy) to correlate with antioxidant potency .
- Computational modeling : Molecular docking with target enzymes (e.g., COX-2 or tyrosinase) to predict binding affinities .
- Bioisosteric replacement : Replacing the ethenyl group with a carbonyl or amine linker to assess conformational flexibility .
Advanced: How to detect and quantify this compound in complex biological matrices?
Answer:
Use HPLC-MS/MS with the following parameters:
- Column : C18 reverse-phase (2.6 µm particle size, 100 Å pore size).
- Mobile phase : Gradient of 0.1% formic acid in water and acetonitrile.
- Ionization : Electrospray ionization (ESI) in negative mode (m/z 211→107 for quantification) .
- Validation : Include spike-recovery tests (80–120% recovery) and LOD/LOQ determination (<1 ng/mL) .
Advanced: What are the stability considerations for long-term storage?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the ethenyl group .
- Solvent : Dissolve in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles .
- Decomposition monitoring : Regular HPLC analysis to detect oxidation products (e.g., quinones) .
Advanced: What mechanistic studies are recommended to elucidate its bioactivity?
Answer:
- ROS scavenging assays : Measure inhibition of superoxide anion (O₂⁻) and hydroxyl radical (·OH) generation in cell-free systems .
- Gene expression profiling : RNA-seq or qPCR to identify upregulated antioxidant genes (e.g., Nrf2 pathway) .
- Enzyme inhibition : Kinetics studies with xanthine oxidase or NADPH oxidase to determine IC₅₀ and inhibition type (competitive/non-competitive) .
Advanced: How to investigate synergistic effects with other bioactive compounds?
Answer:
- Combinatorial assays : Checkerboard or isobologram analyses to calculate fractional inhibitory concentration (FIC) indices .
- Synergy targets : Pair with polyphenols (e.g., resveratrol) or antibiotics (e.g., β-lactams) to enhance membrane disruption .
- Mechanistic validation : Flow cytometry to assess bacterial membrane depolarization or apoptotic pathways in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
